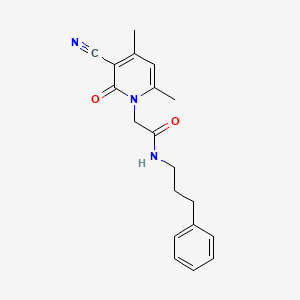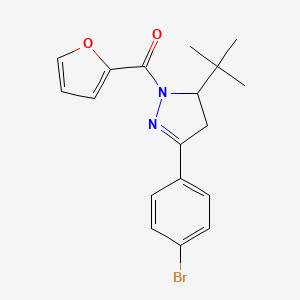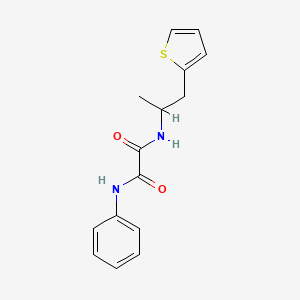
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide is a chemical compound with potential applications in scientific research. It is a pyridine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Scientific Research Applications
Antimicrobial Applications
Synthesis of New Heterocycles : This compound has been used in synthesizing new heterocycles with potential antimicrobial properties. For instance, Bondock et al. (2008) utilized it as an intermediate in creating coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives with antimicrobial potential (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Polyheterocyclic Systems : Abdel‐Latif, Mehdhar, & Abdel-Ghani (2019) demonstrated the use of related pyridine derivatives in constructing new polyheterocyclic systems, exhibiting in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis and Chemical Applications
Ultrasonically Assisted Synthesis : Almarhoon, Al Rasheed, & El‐Faham (2020) explored the use of ultrasonication in the synthesis of N-substituted pyridinone derivatives, demonstrating an eco-friendly alternative to conventional methods (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Synthesis of Isoxazole-Based Heterocycles : Darwish, Atia, & Farag (2014) used cyanoacetamide derivatives for synthesizing heterocycles incorporating a sulfamoyl moiety, which were then evaluated for antimicrobial activities (Darwish, Atia, & Farag, 2014).
Antitumor and Docking Studies
- Antitumor Activity and Molecular Docking : Fahim, Elshikh, & Darwish (2019) investigated the antitumor activity of pyrimidiopyrazole derivatives synthesized from a similar cyanoacetamide compound. They also conducted molecular docking studies to understand the interaction with specific biological targets (Fahim, Elshikh, & Darwish, 2019).
Chemical Structure and Bonding Studies
- Nonlinear Optical Materials : Gainsford, Bhuiyan, & Kay (2008) investigated the bond-length alternation in nonlinear optical materials using derivatives of similar compounds, assessing the impact of electron-donating groups on bonding changes (Gainsford, Bhuiyan, & Kay, 2008).
properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-11-15(2)22(19(24)17(14)12-20)13-18(23)21-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11H,6,9-10,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPCOLNRAOJHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCCC2=CC=CC=C2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2364434.png)
![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)


![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)
![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)

![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)